Bis(2-nitrophenyl)amine
Overview
Description
Bis(2-nitrophenyl)amine, also known as 2-nitro-N-(2-nitrophenyl)aniline, is an organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of two nitro groups attached to a phenyl ring, connected through an amine linkage. This compound is notable for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl)amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-nitroaniline with 2-nitrochlorobenzene in the presence of a base. The reaction typically occurs under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of DABCO-based ionic liquids as catalysts. This method offers advantages such as high yields, short reaction times, and easy product isolation. The use of ionic liquids also eliminates the need for additional bases, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Bis(2-nitrophenyl)amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Strong nucleophiles such as hydroxide ions or amines in polar solvents like dimethylformamide.
Major Products Formed:
Reduction: The major product is bis(2-aminophenyl)amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Bis(2-nitrophenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(2-nitrophenyl)amine and its derivatives often involves interactions with biological molecules through the nitro and amine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Bis(4-nitrophenyl)amine: Similar structure but with nitro groups at the para position.
Bis(3-nitrophenyl)amine: Nitro groups at the meta position.
Bis(2-aminophenyl)amine: Reduction product of bis(2-nitrophenyl)amine.
Comparison: this compound is unique due to the ortho positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-nitro-N-(2-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENCFAVKFWOLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171313 | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18264-71-6 | |
Record name | 2,2′-Dinitrodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18264-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018264716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-nitrophenyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-N-(2-nitrophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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